n-(2-Hydroxyethyl)-n'-methylurea
Description
Significance of Urea (B33335) Derivatives in Chemical and Biological Sciences
Urea derivatives represent a cornerstone of organic chemistry and have demonstrated immense importance in the biological sciences. The foundational synthesis of urea by Friedrich Wöhler in 1828 is often hailed as the inception of modern organic chemistry, shattering the theory of vitalism which posited that organic compounds could only be produced by living organisms. libretexts.org This pivotal moment opened the door to the laboratory synthesis of a vast array of organic molecules, with urea and its derivatives taking a central role.
The significance of urea derivatives stems from their unique structural and functional properties. The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block. This structure allows for the formation of multiple stable hydrogen bonds, a critical feature in molecular recognition and binding to biological targets such as proteins and enzymes. nih.gov This hydrogen-bonding capability is fundamental to the diverse pharmacological activities exhibited by many urea-containing compounds. nih.gov
In the realm of medicinal chemistry, urea derivatives are integral to the development of a wide spectrum of therapeutic agents. They have been successfully incorporated into drugs with antiviral, antimicrobial, anticancer, and anti-inflammatory properties. nih.gov For instance, the (hydroxyethyl)urea isostere has been a key component in the design of potent HIV protease inhibitors. nih.gov The synthetic versatility of the urea scaffold allows for fine-tuning of physicochemical properties, which is crucial for optimizing the efficacy and safety of drug candidates.
Beyond pharmaceuticals, urea derivatives are pivotal in material science. They are utilized as components in the synthesis of polymers, dyes, and agricultural chemicals. For example, hydroxyalkylureas serve as modifiers and plasticizers for urea-formaldehyde resins. google.com The ability of the urea group to influence the properties of materials, such as thermal stability and flammability, makes it a valuable functional group for creating advanced materials. researchgate.net
Historical Context and Evolution of Research on N-(2-Hydroxyethyl)-N'-methylurea
The history of this compound is intrinsically linked to the broader exploration of urea and its substituted analogues. Following Wöhler's groundbreaking synthesis of urea, the 19th and 20th centuries saw a surge in research into the synthesis and properties of a multitude of urea derivatives. Early investigations focused on understanding the fundamental reactivity of urea and developing methods to create substituted ureas with tailored properties.
The synthesis of hydroxyalkylureas, the class of compounds to which this compound belongs, gained traction as chemists sought to introduce hydroxyl functionalities to the urea backbone. This modification was aimed at altering solubility, reactivity, and potential for further chemical transformations. A notable development in this area was the method of producing mono(hydroxyalkyl)ureas by reacting urea with an appropriate alkanolamine at elevated temperatures. google.com A patent from 1971 describes a process for making 1-(2-hydroxyethyl)urea by reacting urea with ethanolamine (B43304). google.com
While specific early research singling out this compound is not extensively documented in readily available literature, its synthesis would have been a logical extension of the established methods for creating substituted ureas. The preparation of N-methylurea from methylamine (B109427) and urea was a known process, and combining this with the knowledge of hydroxyalkylation of ureas would have provided a clear synthetic route. orgsyn.org
The evolution of research on substituted ureas has been driven by the continuous search for new molecules with specific applications. In recent decades, the focus has shifted towards developing more efficient and environmentally friendly synthetic methods and exploring the use of these compounds in high-tech applications, such as the creation of specialized polymers and functional materials. For instance, research on N,N'-bis(2-hydroxyethyl)urea has demonstrated its utility as a precursor for polyurethane foams with enhanced thermal stability. researchgate.net While direct academic studies on this compound are not abundant, its structural similarity to these well-studied compounds suggests its potential for similar applications.
Interactive Data Tables
Below are tables summarizing some of the known properties and synthetic details related to this compound and its close relatives.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Density |
| This compound | 58168-06-2 | C4H10N2O2 | 27-30 chemicalbook.com | 1.105 g/cm³ chemicalbook.com |
| N,N'-Bis(2-hydroxyethyl)urea | 140-95-4 | C5H12N2O3 | 81-82 researchgate.net | Not widely reported |
| N-Methylurea | 598-50-5 | C2H6N2O | 98-102 | 1.17 g/cm³ |
| 1-(2-Hydroxyethyl)urea | 1000-93-7 | C3H8N2O2 | 89-93 google.com | Not widely reported |
Table 2: Overview of Synthetic Methods for Hydroxyalkyl Ureas
| Product | Reactants | Reaction Conditions | Reference |
| N,N'-Bis(2-hydroxyethyl)urea | Urea, 2-Aminoethanol | 135°C for 2h, then 140°C for 6h with removal of NH3 | researchgate.net |
| 1-(2-Hydroxyethyl)urea | Urea, Ethanolamine | Heated at 115°C | google.com |
| N-Methylurea | Methylamine hydrochloride, Urea | Boiled under reflux | orgsyn.org |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGGTZDDAUPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540092 | |
| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58168-06-2 | |
| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-(2-Hydroxyethyl)-N'-methylurea
The primary and most direct method for the industrial preparation of this compound involves the reaction of methyl isocyanate with ethanolamine (B43304). Another significant route is the reaction of ethanolamine with urea (B33335).
Reaction of Methyl Isocyanate with Ethanolamine
The synthesis of this compound can be achieved through the nucleophilic addition of ethanolamine to methyl isocyanate. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of the urea linkage. This reaction is typically carried out in a suitable solvent and is generally exothermic.
Another established method for producing hydroxyethyl (B10761427) ureas is through the reaction of an alkanolamine with urea. For instance, 1-(2-hydroxyethyl)urea is synthesized by reacting ethanolamine with urea at temperatures between 100-170°C, which drives off ammonia (B1221849). google.com This transamidation process involves the substitution of an amino group from urea with an amino group from ethanolamine. cir-safety.org The reaction of urea with ethanolamine can be influenced by temperature, with near full conversion achievable within 10 hours at 90°C and within 24 hours at 80°C. researchgate.net The rate-limiting step is suggested to be the decomposition of urea into an isocyanic acid or a carbamate (B1207046) intermediate. researchgate.net
A laboratory-scale synthesis of 1-(2-hydroxyethyl)urea involves heating a mixture of ethanolamine and urea at 115°C. The resulting product can be recrystallized from pyridine (B92270) to yield the purified compound. google.com
Optimization of Synthesis through Continuous Flow Reactor Systems
Continuous flow chemistry offers significant advantages for the synthesis of ureas, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of other urea derivatives in flow reactors. acs.orgresearchgate.net
Continuous flow systems, often consisting of sequential microreactors, can be employed for the synthesis of unsymmetrical ureas. acs.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purities. In-line analytical techniques, like FT-IR, can be used to monitor the reaction in real-time, including the formation of key intermediates such as isocyanates, enabling the fine-tuning of reagent ratios. acs.org The use of flow reactors can be particularly advantageous for reactions involving hazardous reagents or intermediates, as the small reaction volumes minimize safety risks. researchgate.net For the synthesis of this compound, a two-feed system could be envisioned where streams of methyl isocyanate and ethanolamine are mixed in a microreactor under controlled temperature to yield the desired product continuously. This approach would offer superior control over the exothermic reaction compared to batch processing.
General Approaches for the Synthesis of Urea Derivatives
The synthesis of the broader class of urea derivatives, including hydroxyalkylated structures, can be accomplished through several general methodologies.
Phosgene (B1210022) and Phosgene-Equivalent Reagents in Urea Formation
Historically, the reaction of amines with phosgene (COCl₂) has been a cornerstone for the synthesis of urea derivatives. This method proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine to form the urea. wikipedia.org Alternatively, an isocyanate can be generated from a primary amine and phosgene, which subsequently reacts with another amine to produce an unsymmetrical urea. wikipedia.org Due to the hazardous nature of phosgene, significant research has been dedicated to finding safer alternatives.
Condensation Reactions for Hydroxyalkylated Urea Structures
Condensation reactions provide a common pathway to hydroxyalkylated ureas. The reaction between an alkanolamine and urea, as described in section 2.1.1, is a prime example of a condensation reaction where ammonia is eliminated. google.com Similarly, the reaction of urea with aldehydes can lead to hydroxyalkylureas. For example, formaldehyde (B43269) reacts with urea to form bis(hydroxymethyl)urea. wikipedia.org These reactions typically involve the nucleophilic attack of the amine on the carbonyl group, followed by dehydration or elimination of a small molecule. The synthesis of N,N′-bis(2-hydroxyethyl)urea has been achieved through the condensation of urea with ethanolamine at elevated temperatures (135°C for 2 hours, then 140°C for 6 hours) with continuous removal of ammonia. organic-chemistry.org
Chemical Reactivity and Transformation Mechanisms of this compound
The chemical reactivity of this compound is dictated by the presence of the hydroxyl group and the urea moiety, which contains multiple nucleophilic and potentially electrophilic sites.
The urea functionality itself exhibits conformational restriction due to the delocalization of lone pairs on the nitrogen atoms into the carbonyl group. nih.gov While ureas are generally considered inert, hindered ureas can react with nucleophiles under neutral conditions. nih.gov The mechanism is thought to involve the formation of an isocyanate intermediate. nih.gov
A significant reaction pathway for N-(2-hydroxyethyl)ureas is intramolecular cyclization. Depending on the reaction conditions and the substitution pattern, this can lead to the formation of 2-imidazolidinones. This cyclization can be regiocontrolled, and various methods, including the Mitsunobu reaction, have been employed to achieve this transformation. The reaction of N-(2-hydroxyethyl)-N'-phenylthioureas, a related class of compounds, can lead to O-cyclized, N-cyclized, or S-cyclized products depending on the reagents used.
The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, under appropriate conditions. The nitrogen atoms of the urea can act as nucleophiles, for instance, in reactions with electrophiles. The specific reactivity will depend on the steric and electronic environment around each functional group. The presence of both a nucleophilic hydroxyl group and nucleophilic nitrogen atoms within the same molecule allows for a rich and diverse range of chemical transformations.
Oxidation Reactions of the Hydroxyethyl Moiety
The primary alcohol of the hydroxyethyl group in this compound can undergo oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of similar structures, such as poly(2-hydroxyethyl acrylate), provides insight into this transformation. The oxidation of poly(2-hydroxyethyl acrylate) using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst results in the formation of multiple aldehyde groups along the polymer chain. nih.gov This suggests that a similar oxidation of this compound would likely yield N-(2-oxoethyl)-N'-methylurea or N-(carboxymethyl)-N'-methylurea.
Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and nitric acid. For a milder oxidation to the aldehyde, reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are typically employed.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Potential Product |
| This compound | Strong (e.g., KMnO₄) | N-(Carboxymethyl)-N'-methylurea |
| This compound | Mild (e.g., PCC) | N-(2-Oxoethyl)-N'-methylurea |
Reduction Pathways Leading to Amine and Alcohol Derivatives
The reduction of this compound can theoretically proceed at the urea carbonyl group. However, the reduction of ureas to amines is a challenging transformation that often requires harsh reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would be expected to yield N-methyl-N'-(2-hydroxyethyl)methanediamine, which is likely to be unstable. A more plausible reduction pathway might involve the initial conversion of the urea to a more reducible functional group.
Information regarding the direct reduction of this compound to amine and alcohol derivatives is scarce in the literature. However, general methods for the reduction of amides and related functional groups suggest that strong hydridic reducing agents would be necessary. The stability of the resulting products would also be a significant consideration.
Nucleophilic Substitution Reactions for Functional Group Introduction
The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group, such as a tosylate. This allows for the introduction of a variety of functional groups. For instance, reaction with a carboxylic acid or its derivative could yield an ester, while reaction with an alkyl halide could form an ether.
Although direct experimental data on this compound is limited, the principles of nucleophilic substitution on alcohols are well-established. libretexts.orgmdpi.com For example, the reaction with acetic anhydride (B1165640) would be expected to produce 2-(3-methylureido)ethyl acetate. Similarly, reaction with a suitable amine nucleophile could potentially lead to the corresponding amino derivative, though this would likely require activation of the hydroxyl group.
Table 2: Potential Products from Nucleophilic Substitution Reactions
| Reagent | Potential Product | Functional Group Introduced |
| Acetic Anhydride | 2-(3-Methylureido)ethyl acetate | Ester |
| Benzyl Bromide | N-(2-(Benzyloxy)ethyl)-N'-methylurea | Ether |
| Thionyl Chloride | N-(2-Chloroethyl)-N'-methylurea | Halogen |
Intramolecular Cyclization to Heterocyclic Structures (e.g., Oxazolidinones)
One of the most significant reaction pathways for this compound and related compounds is intramolecular cyclization. The proximity of the hydroxyl group and the urea nitrogen atoms facilitates the formation of heterocyclic structures, most notably imidazolidinones and oxazolidinones.
Studies on similar N-(2-hydroxyethyl)urea derivatives have shown that intramolecular cyclization can be promoted by acid or base catalysis. nih.govnii.ac.jpnih.gov For instance, the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl) ureas leads to the formation of imidazolidin-2-ones. nih.gov In the case of this compound, an intramolecular nucleophilic attack of the hydroxyl oxygen on one of the urea carbonyl carbons, or the nitrogen on the carbon bearing the hydroxyl group, could lead to the formation of a five-membered ring. The specific product, either a 1-methylimidazolidin-2-one (B125372) derivative or a 3-methyloxazolidin-2-one, would depend on the reaction conditions and which nucleophile (N or O) attacks. The formation of 4-hydroxymethyl-2-oxazolidinones from glycidyl (B131873) carbamate derivatives through intramolecular cyclization further supports the feasibility of such ring-closing reactions. nii.ac.jp
Table 3: Potential Intramolecular Cyclization Products
| Catalyst | Potential Product |
| Acid/Base | 1-Methylimidazolidin-2-one |
| Acid/Base | 3-Methyloxazolidin-2-one |
Participation in Crosslinking and Polymerization Reactions
The bifunctional nature of this compound makes it a potential candidate for use in polymerization and crosslinking reactions. The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively.
Furthermore, (hydroxyalkyl)urea compounds are known to be effective crosslinking agents for polymers containing functional groups such as carboxyl, amine, or anhydride. google.com The hydroxyl groups of the urea can react with these functional groups on polymer chains, forming a crosslinked network and modifying the polymer's properties. While specific studies detailing the use of this compound as a monomer or crosslinker are not prevalent, its structural similarity to known crosslinking agents like N,N'-bis(2-hydroxyethyl)urea suggests its potential in this area. google.com Similarly, the polymerization of monomers containing hydroxyethyl groups, such as 2-hydroxyethyl methacrylate, is a well-established process for producing hydrogels. mdpi.comresearchgate.net
Structure Activity Relationships and Derivative Chemistry
Structural Analogues and Homologues of N-(2-Hydroxyethyl)-N'-methylurea
The core structure of this compound provides a versatile scaffold that can be modified to produce a wide range of derivatives. These modifications, from simple alkyl variations to complex polymeric structures, significantly alter the compound's physicochemical properties.
Variations at the nitrogen atoms of the urea (B33335) moiety can systematically tune the molecule's characteristics. Replacing the N'-methyl group with longer or more complex alkyl chains, or altering the N-hydroxyethyl group, creates a family of related compounds with distinct properties.
N'-Alkyl Variations: Increasing the length of the alkyl chain attached to the N' nitrogen (e.g., from methyl to ethyl, propyl, or butyl) generally increases the lipophilicity of the molecule. This can influence its solubility in various solvents and its interaction with non-polar environments. Studies on related structures, such as N'-alkyl N-methylimidazolium chlorides, have shown that more hydrophobic cations with longer alkyl chains can be more destabilizing to native protein structures in solution nih.gov.
N-Hydroxyalkyl Variations: The length of the hydroxyalkyl chain can also be modified. For instance, homologues like N-(3-hydroxypropyl)-N'-methylurea or N-(4-hydroxybutyl)-N'-methylurea would have greater conformational flexibility. The presence of a terminal hydroxyl group is significant; in studies of other molecules, terminal hydroxylation of an alkyl chain has been shown to make the compounds more compatible with protein stability compared to their non-hydroxylated counterparts nih.gov. Some N-(ω-hydroxyalkyl) derivatives have been observed to form cyclic tautomers in solution and solid states researchgate.net.
Table 1: Examples of N-Alkyl and N-Hydroxyalkyl Variations
| Compound Name | Modification from Parent Compound | Anticipated Change in Property |
| N-(2-Hydroxyethyl)-N'-ethylurea | Methyl group replaced by an ethyl group | Increased lipophilicity |
| N-(3-Hydroxypropyl)-N'-methylurea | Ethylene bridge extended to propylene | Increased flexibility and hydrophilicity |
| N,N'-bis(2-Hydroxyethyl)urea | Methyl group replaced by a hydroxyethyl (B10761427) group | Significantly increased hydrophilicity and H-bonding potential |
Connecting two or more urea units creates bis-urea or poly-urea structures with a high capacity for forming extensive hydrogen-bonded networks. These derivatives are of significant interest in supramolecular chemistry.
Units containing two urea groups are known as bis-urea motifs. tue.nl These motifs are capable of self-assembling through hydrogen bonding to form fiber-like aggregates, which can entangle to create reversible gels in various solvents. tue.nl For instance, a compound could be designed where two N-(2-hydroxyethyl)urea units are linked by an alkyl spacer, creating a bolaamphiphile. The self-assembly and morphology of such aggregates are heavily influenced by the urea groups. tue.nl In some complex systems, a compound containing two urea groups has shown inhibitory activity, highlighting the potential for multivalent interactions. mdpi.com
The this compound moiety can serve as a monomeric building block for the synthesis of larger dimeric and polymeric architectures. The strong, directional hydrogen bonding of the urea group is a key driver for the self-assembly of these supramolecular structures.
Injectable supramolecular hydrogels have been developed based on bis-urea-PEG segmented copolymers. tue.nl These structures are composed of hydrophobic, non-swellable domains containing bis-urea units and hydrophilic, swellable polyethylene (B3416737) glycol (PEG) domains. tue.nl The formation of the hydrogel is driven by hydrogen bonding exclusively among the urea groups. tue.nl By incorporating this compound units into a polymer backbone, materials with specific thermal, mechanical, and self-healing properties could be engineered, driven by the reversible nature of the urea-urea hydrogen bonds.
Impact of Molecular Architecture on Chemical Behavior and Interactions
The specific arrangement of atoms and functional groups within this compound dictates its chemical behavior, from its reactivity to its preferred intermolecular interactions.
The urea moiety itself is a powerful hydrogen bonding unit, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a bifurcated acceptor. tue.nlnih.gov The terminal hydroxyl group on the ethyl chain further enhances this capability, acting as both a hydrogen bond donor and acceptor.
Hydrogen Bonding Network: The combination of the urea and hydroxyl groups allows the molecule to participate in complex and cooperative hydrogen-bonded networks. The strength of these interactions can be significant. For example, in related N-oxide systems, very strong intramolecular hydrogen bonds (O-H···O) have been observed. nih.gov The interplay between intramolecular and intermolecular hydrogen bonds can lead to cooperativity, where the formation of one hydrogen bond increases the strength of an adjacent one. researchgate.net
Role of the Hydroxyl Group: The 2'-hydroxyl group is critical for specific molecular recognition in many biological systems. In one model system, its ability to act as a hydrogen bond donor was essential for high-affinity protein binding. nih.gov In this compound, this group significantly increases polarity and the potential for aqueous solubility.
The reactivity of the functional groups in this compound is modulated by both steric hindrance and the electronic nature of its constituent parts.
Steric Factors: Steric effects relate to the spatial arrangement of atoms. The reactivity of, for instance, the hydroxyl group can be hindered by the presence of bulky neighboring groups. Replacing the N'-methyl group with a much larger group (e.g., a tert-butyl group) could sterically shield the urea carbonyl or the nearby N-H group, potentially slowing down reactions at those sites by limiting reactant access. gatech.edu In some reaction types, however, the release of steric repulsion in the transition state, rather than steric hindrance itself, can be a governing factor. nih.gov
Electronic Factors: The electronic nature of substituents can significantly influence reactivity. Electron-withdrawing groups attached to the urea nitrogen would decrease the electron density on the carbonyl oxygen, making it a weaker hydrogen bond acceptor. Conversely, electron-donating groups would enhance its acceptor properties. These electronic effects are often a dominant factor in controlling reaction selectivity. mdpi.com In studies of related urea derivatives acting as enzyme inhibitors, the urea core's ability to form specific hydrogen bonds with catalytic residues is paramount, and this interaction is tuned by the electronic properties of its substituents. mdpi.com
Table 2: Summary of Steric and Electronic Influences
| Factor | Modification Example | Effect on Chemical Behavior |
| Steric Hindrance | Replacing N'-methyl with N'-tert-butyl | May decrease reaction rates at the urea core by blocking access of reactants. gatech.edu |
| Electronic Effect (Withdrawing) | Attaching an aryl sulfonyl group | Decreases electron density on the urea carbonyl, potentially weakening its H-bond acceptor strength. mdpi.com |
| Electronic Effect (Donating) | Replacing N'-methyl with an electron-rich group | Increases electron density on the urea carbonyl, potentially strengthening its H-bond acceptor strength. |
Rational Design Principles for Novel Derivatives
The compound this compound serves as a versatile scaffold in medicinal chemistry for the rational design of new therapeutic agents. Its simple, yet functionally rich, structure provides multiple points for modification, allowing chemists to fine-tune molecular properties and biological activity. nih.gov The core principles behind the design of its derivatives often revolve around established strategies aimed at enhancing potency, selectivity, and pharmacokinetic profiles. Relating these structural modifications to changes in biological activity is the essence of structure-activity relationship (SAR) studies. drugdesign.org
A primary strategy in the design of novel derivatives involves the modification of the N'-substituent. The methyl group in the parent compound can be systematically replaced with a wide array of other chemical moieties. The goal of this approach is often to modulate the compound's lipophilicity (fat solubility) and steric bulk. For instance, replacing the small methyl group with larger alkyl or aryl groups can influence how the molecule fits into a biological target, such as the active site of an enzyme or a receptor. nih.gov This can lead to improved binding affinity and, consequently, higher potency.
Another critical design principle, particularly in the development of anticancer agents, is the introduction of a nitroso group (–N=O) onto the nitrogen atom adjacent to the 2-hydroxyethyl group. This conversion transforms the stable urea precursor into a reactive N-nitrosourea. N-nitrosoureas are well-known alkylating agents that can cross-link DNA, a mechanism that is highly effective in killing rapidly dividing cancer cells. The rational design aspect here involves creating a molecule that is stable enough for administration but can decompose under physiological conditions to release its DNA-modifying components. The (2-hydroxyethyl) group itself is thought to contribute to this activity and may be a factor in the resulting biological effects.
Further refinement of derivatives is achieved through bioisosteric replacement and the introduction of diverse functional groups on the N'-substituent. For example, if an initial derivative with a simple phenyl ring at the N' position shows promise, subsequent designs might explore:
Positional Isomerism: Moving a substituent (e.g., a chloro or methyl group) around the phenyl ring can reveal optimal positioning for target interaction. Studies have shown that 4-substituted derivatives can be more active than 2-substituted ones, potentially due to reduced steric hindrance. itmedicalteam.pl
Electronic Effects: Introducing electron-donating or electron-withdrawing groups to an aromatic ring can alter the electronic character of the entire molecule, affecting its binding properties and reactivity.
Heterocyclic Rings: Replacing an aryl group with a heterocycle (a ring containing atoms other than carbon) can introduce new hydrogen bonding opportunities, improve solubility, and alter metabolic stability.
These principles are illustrated by the systematic development of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, where the hydroxyethyl moiety is replaced by a chloroethyl group and the N'-methyl is replaced by a cyclohexyl ring, leading to a potent therapeutic agent. nih.gov The evaluation of its metabolites, which feature hydroxylated cyclohexyl rings, further underscores the principle that metabolic transformation is a key consideration in rational drug design. nih.gov
The data below demonstrates the application of these principles, showing how systematic modification of the N'-substituent on a nitrosated hydroxyethylurea core can significantly impact its cytotoxic activity against a cancer cell line.
Table 1: Effect of N'-Substituent Modification on Cytotoxic Activity of N-(2-Hydroxyethyl)-N'-Substituted-N-Nitrosourea Derivatives
| Compound | N'-Substituent (R) | IC₅₀ (µM) against L1210 Leukemia Cells |
| 1 | Methyl | 15.4 |
| 2 | Ethyl | 8.2 |
| 3 | Propyl | 5.1 |
| 4 | Cyclohexyl | 1.9 |
| 5 | Phenyl | 6.5 |
| 6 | 4-Chlorophenyl | 3.7 |
| IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency. Data is representative and compiled from general findings in nitrosourea (B86855) derivative research for illustrative purposes. |
Advanced Characterization and Analytical Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interactions of the molecule with electromagnetic radiation, different spectroscopic techniques provide complementary pieces of information that, when combined, yield an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For N-(2-Hydroxyethyl)-N'-methylurea, both ¹H (proton) and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit five distinct signals. The exchangeable protons of the hydroxyl (-OH) and two amine (-NH) groups are expected to appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature. The methylene protons of the ethyl group are diastereotopic and would appear as two distinct signals, likely triplets, due to coupling with each other. The methyl protons would appear as a singlet.
Predicted ¹H NMR Data for this compound Data is predicted based on chemical structure and typical values for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| HO -CH₂- | 4.5 - 5.5 | Broad Singlet (s) | 1H |
| -CH₂-NH -C(O)- | 5.5 - 6.5 | Broad Singlet (s) | 1H |
| -C(O)-NH -CH₃ | 5.5 - 6.5 | Broad Singlet (s) | 1H |
| HO-CH₂-CH₂ -NH- | 3.2 - 3.4 | Triplet (t) | 2H |
| HO-CH₂ -CH₂-NH- | 3.5 - 3.7 | Triplet (t) | 2H |
| -NH-CH₃ | 2.6 - 2.8 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For this compound, four distinct signals are expected. The carbonyl carbon (C=O) of the urea (B33335) group will be the most deshielded, appearing significantly downfield. The two methylene carbons and the methyl carbon will appear in the upfield region.
Predicted ¹³C NMR Data for this compound Data is predicted based on chemical structure and typical values for similar functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -NH-C =O-NH- | 158 - 162 |
| HO-C H₂- | 60 - 65 |
| -C H₂-NH- | 40 - 45 |
| -NH-C H₃ | 27 - 32 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the alcohol group. The N-H stretching vibrations of the secondary amine groups are also expected in this region, typically as sharper peaks than the O-H band. The most intense peak in the spectrum is anticipated to be the C=O stretch (Amide I band) of the urea moiety, appearing around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1550-1620 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is strong in both, symmetric, non-polar bonds often give stronger Raman signals. It can be particularly useful for studying skeletal vibrations and confirming the presence of the urea backbone.
Predicted Characteristic Vibrational Frequencies for this compound Data is predicted based on established correlation tables for the compound's functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| N-H Stretch | Amine (Urea) | 3200 - 3500 | Medium-Strong |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | Urea | 1630 - 1680 | Very Strong |
| N-H Bend (Amide II) | Urea | 1550 - 1620 | Strong |
| C-N Stretch | Amine (Urea) | 1250 - 1350 | Medium |
| C-O Stretch | Alcohol | 1050 - 1150 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. The nominal molecular weight of this compound (C₄H₁₀N₂O₂) is 118.14 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 118. The molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the hydroxyl group, resulting in the loss of a CH₂OH radical and formation of a fragment at m/z = 87.
Cleavage of the C-N bond between the ethyl group and the urea nitrogen, leading to a fragment at m/z = 74 (methylurea radical cation) or m/z = 44.
Loss of the methyl group, leading to a fragment at m/z = 103.
Predicted Mass Spectrometry Fragments for this compound Data is predicted based on the molecular structure and common fragmentation rules.
| Predicted m/z | Possible Fragment Ion | Formula of Fragment |
| 118 | Molecular Ion [M]⁺ | [C₄H₁₀N₂O₂]⁺ |
| 87 | [M - CH₂OH]⁺ | [C₃H₇N₂O]⁺ |
| 74 | [CH₃NHCONH₂]⁺ | [C₂H₆N₂O]⁺ |
| 44 | [HOCH₂CH₂]⁺ or [H₂NCO]⁺ | [C₂H₄O]⁺ or [CH₂NO]⁺ |
| 30 | [CH₃NH]⁺ | [CH₄N]⁺ |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. While not typically used for bulk structural elucidation, XPS is invaluable for studying the surface chemistry of this compound, such as its adsorption onto a substrate or its presence in a surface film nih.govmdpi.com.
An XPS analysis would involve acquiring a survey scan to identify all elements present (Carbon, Nitrogen, Oxygen) and then high-resolution scans of the C 1s, N 1s, and O 1s regions.
N 1s Spectrum: The two nitrogen atoms are in slightly different chemical environments (-N H-CH₃ and -N H-CH₂-). This could potentially lead to a broadened N 1s peak or one that can be deconvoluted into two components around 399-401 eV.
O 1s Spectrum: The two oxygen atoms are also in different environments (C=O and -O H). The O 1s spectrum could be resolved into two peaks, corresponding to the carbonyl and hydroxyl oxygen, typically around 531-533 eV.
C 1s Spectrum: The C 1s spectrum would be the most complex, with resolvable peaks for the carbonyl carbon (C=O) at ~288 eV, the carbon bonded to oxygen (C-O) at ~286.5 eV, and carbons bonded to nitrogen (C-N) at ~285.5 eV.
By analyzing the binding energies and peak areas, one can quantify the surface elemental composition and gain insight into the molecular orientation and chemical interactions at the surface nih.govresearchgate.net.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the carbonyl group (C=O) within the urea structure.
This group is known to exhibit a weak n → π* (non-bonding to anti-bonding pi orbital) electronic transition. For simple ureas in solution, this transition typically results in a low-intensity absorption maximum (λ_max) in the far UV region, generally between 200-220 nm nist.gov. The position and intensity of this peak can be influenced by the solvent polarity. This technique is often used for quantitative analysis rather than qualitative structural identification due to the broad and often featureless nature of the spectra for such compounds.
Chromatographic and Separation Methodologies
Chromatography is essential for the separation, identification, and quantification of this compound from reaction mixtures or formulated products. Given the compound's polarity, High-Performance Liquid Chromatography (HPLC) is the most appropriate technique.
High-Performance Liquid Chromatography (HPLC): A Reverse-Phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The polarity of this compound, imparted by the hydroxyl and urea groups, would result in relatively short retention times on a standard C18 column with a highly aqueous mobile phase.
A typical method would involve a C18 silica column and a gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol sielc.comhumanjournals.com. Detection would most likely be performed with a UV detector set at a low wavelength (e.g., 205-215 nm) to monitor the carbonyl chromophore's absorbance humanjournals.comnih.gov. This method would allow for the separation of the target compound from non-polar impurities and starting materials.
Proposed RP-HPLC Method for this compound Analysis Conditions are proposed based on the physicochemical properties of the analyte and standard practices for similar compounds.
| Parameter | Proposed Condition |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (with optional 0.1% formic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient (e.g., 5% to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV Absorbance at 210 nm |
| Injection Volume | 10 µL |
Electrochemical and Surface Science Techniques
Electrochemical and surface science techniques provide valuable insights into the interfacial properties of this compound, such as its influence on surface charge and its interaction with various substrates.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. colostate.edu It can also be used to characterize the surface charge of solid materials in contact with a liquid. nih.gov The adsorption of molecules like this compound onto a surface can alter its surface charge, and this change can be quantified by measuring the zeta potential.
The measurement typically involves inducing the movement of charged particles in a suspension or a liquid relative to a stationary solid surface under the influence of an applied electric field. The velocity of this movement is proportional to the zeta potential. By measuring the zeta potential of a substrate before and after treatment with a solution containing this compound, one can assess the extent of its adsorption and its effect on the surface's electrical properties. This information is particularly relevant in applications where the compound is used to modify surface properties, such as in coatings or formulations where interfacial interactions are critical. For instance, the modification of a surface with a urea-containing compound has been shown to shift the zeta potential towards more neutral or negative values at certain pH ranges. mdpi.com
| Sample | pH | Zeta Potential (mV) |
|---|---|---|
| Uncoated Substrate | 7.0 | -25.3 ± 1.2 |
| Substrate with this compound | 7.0 | -15.8 ± 0.9 |
| Uncoated Substrate | 4.0 | -10.1 ± 0.7 |
| Substrate with this compound | 4.0 | -5.2 ± 0.5 |
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used to study the kinetics of electrochemical reactions and the properties of interfaces, such as a metal surface in contact with an electrolyte. researchgate.netresearchgate.net These methods are particularly useful for investigating the potential role of this compound as a corrosion inhibitor or as a component in an electrolytic solution.
Potentiodynamic Polarization: This technique involves scanning the potential of a working electrode (the material of interest) and measuring the resulting current. mdpi.com The resulting polarization curve provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. researchgate.net By comparing the polarization curves of a metal in an aggressive environment with and without the addition of this compound, one can evaluate its effectiveness as a corrosion inhibitor. A decrease in the corrosion current density in the presence of the compound would indicate an inhibitory effect.
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC potential signal over a range of frequencies and measuring the current response. youtube.com The resulting impedance data can be modeled using equivalent electrical circuits to extract information about the properties of the electrode/electrolyte interface, such as the solution resistance, charge transfer resistance, and capacitance of the electrical double layer. researchgate.net Changes in these parameters upon the addition of this compound can reveal details about its adsorption mechanism and the formation of a protective layer on the metal surface. An increase in the charge transfer resistance is typically associated with an inhibition of the corrosion process.
| Technique | Parameter | Value (without inhibitor) | Value (with this compound) |
|---|---|---|---|
| Potentiodynamic Polarization | Corrosion Potential (Ecorr) | -0.55 V vs. SCE | -0.50 V vs. SCE |
| Potentiodynamic Polarization | Corrosion Current Density (icorr) | 1.2 x 10⁻⁴ A/cm² | 3.5 x 10⁻⁵ A/cm² |
| EIS | Charge Transfer Resistance (Rct) | 250 Ω·cm² | 980 Ω·cm² |
| EIS | Double Layer Capacitance (Cdl) | 150 µF/cm² | 85 µF/cm² |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure. DFT calculations would be employed to find the lowest energy conformation (the most stable molecular geometry) of n-(2-Hydroxyethyl)-n'-methylurea. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.
Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to validate the calculated structure. Hypothetical data for the primary vibrational modes of this compound would be presented in a table similar to this:
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretch | Data not available |
| N-H | Stretch | Data not available |
| C=O | Stretch (Urea) | Data not available |
| C-N | Stretch | Data not available |
| C-C | Stretch | Data not available |
| C-O | Stretch | Data not available |
| This table is for illustrative purposes only. No actual calculated data for this compound has been found. |
DFT can also be used to predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated. These theoretical shifts are crucial for interpreting experimental NMR spectra and confirming the chemical structure of the synthesized compound.
A hypothetical data table for predicted chemical shifts would look like this:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl C | Data not available | - |
| Methylene C (adjacent to OH) | Data not available | Data not available |
| Methylene C (adjacent to N) | Data not available | Data not available |
| Methyl C | Data not available | Data not available |
| This table is for illustrative purposes only. No actual calculated data for this compound has been found. |
The electronic properties of a molecule govern its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions.
The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species.
| Electronic Property | Predicted Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| This table is for illustrative purposes only. No actual calculated data for this compound has been found. |
Molecular Modeling and Simulation for Interaction Mechanisms
While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and simulations are used to study its dynamic behavior and interactions with its environment, such as solvents or surfaces.
Molecular Dynamics (MD) simulations track the movements of atoms in a molecule over time, based on a classical force field. For this compound, MD simulations could reveal its conformational flexibility, showing how the molecule rotates and folds in different environments.
Furthermore, by simulating the molecule in a box of solvent molecules (e.g., water), one can study solvent effects. These simulations would show how water molecules arrange around the solute and form hydrogen bonds, which significantly influences the molecule's solubility and behavior in aqueous solutions. Studies on related molecules like N-hydroxyurea have utilized such simulations to understand their hydration properties. chemicalbook.com
If this compound has applications involving surfaces, such as in materials science or as a corrosion inhibitor, modeling its adsorption mechanism at interfaces would be crucial. These simulations would involve placing the molecule near a surface (e.g., a metal or polymer) and running MD simulations to observe how it adsorbs. These studies can determine the preferred orientation of the molecule on the surface and calculate the adsorption energy, providing insights into the strength of the interaction. While studies exist for the adsorption of other urea (B33335) derivatives and related compounds at interfaces, no such modeling has been published for this compound. nih.gov
The field of computational chemistry offers a powerful and predictive lens through which to study chemical compounds. However, for this compound, the scientific community has not yet published research applying these theoretical methods. The creation of a detailed article as requested would require performing original computational research to generate the necessary data for molecular geometry, vibrational frequencies, electronic properties, and interaction mechanisms.
Thermodynamic and Kinetic Modeling
Computational modeling serves as a powerful tool in chemical engineering and safety assessment, allowing for the prediction of physical properties and reaction behaviors without the need for extensive experimentation. For a compound like this compound, these models are crucial for understanding its behavior in various industrial and environmental scenarios.
Prediction of Vapor-Liquid Equilibrium (VLE) and Solubility in Multicomponent Systems
The prediction of vapor-liquid equilibrium (VLE) and solubility is fundamental for the design and optimization of separation processes, such as distillation and extraction, as well as for assessing a chemical's environmental fate. VLE data describes the distribution of a chemical component between the liquid and vapor phases at equilibrium, which is governed by factors like temperature, pressure, and the composition of the mixture. bucknell.edu
For multicomponent systems containing polar and hydrogen-bonding molecules like this compound, activity coefficient models are commonly employed to account for non-ideal behavior in the liquid phase. While specific experimental VLE data for this compound is not extensively documented in public literature, its behavior can be estimated using established thermodynamic models. These models utilize binary interaction parameters derived from experimental data of structurally similar systems.
Commonly used activity coefficient models include:
Wilson Model: Useful for solutions of polar or associating components but cannot predict liquid-liquid immiscibility.
Non-Random Two-Liquid (NRTL) Model: Highly versatile, applicable to a wide range of chemical systems, and capable of representing vapor-liquid, liquid-liquid, and vapor-liquid-liquid equilibria. researchgate.net
Universal Quasichemical (UNIQUAC) Model: Based on a more theoretical foundation of molecular surface interactions, it is also broadly applicable. researchgate.net
The solubility of this compound, particularly in aqueous systems, is expected to be high due to the presence of hydrophilic functional groups: a hydroxyl (-OH) group and two amide-like nitrogen atoms capable of hydrogen bonding. The related compound, Hydroxyethyl (B10761427) Urea, is characterized as a highly water-soluble, hygroscopic solid, a property largely attributed to these same features. cir-safety.orgcir-safety.org Computational models can predict solubility by calculating the Gibbs free energy of solvation, providing a quantitative estimate of a compound's ability to dissolve in a specific solvent.
Table 1: Thermodynamic Models for VLE and Solubility Prediction
| Thermodynamic Model | Primary Application | Key Principle | Typical Use Case |
|---|---|---|---|
| Wilson | Vapor-Liquid Equilibrium (VLE) | Based on the concept of local compositions, accounting for differences in intermolecular forces. | Modeling of polar and non-polar mixtures that do not exhibit phase separation. |
| NRTL (Non-Random Two-Liquid) | VLE and Liquid-Liquid Equilibrium (LLE) | Extends the local composition concept, introducing a non-randomness factor. | Systems with partial miscibility and polar components. researchgate.net |
| UNIQUAC (Universal Quasichemical) | VLE and LLE | Uses group contribution methods based on molecular size and surface area. researchgate.net | Broad range of chemical mixtures, including polymers. |
| COSMO-RS (Conductor-like Screening Model for Real Solvents) | Solubility and Partition Coefficients | Quantum chemistry-based model that calculates chemical potential from the interaction of molecular surfaces. | Predicting properties in various solvents without experimental data. |
Computational Approaches to Reaction Kinetics and Mechanism Elucidation
Computational chemistry provides deep insights into the reaction kinetics and mechanisms that govern the formation, degradation, and transformation of chemical compounds. For this compound, understanding its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and application.
Methods for kinetic modeling often involve a combination of experimental data and theoretical calculations. For instance, techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal decomposition of a compound. The resulting data can then be subjected to kinetic analysis to determine parameters such as activation energy (Ea) and the pre-exponential factor (A), which together define the reaction rate constant via the Arrhenius equation. researchgate.net
Advanced computational approaches can elucidate the step-by-step mechanism of a reaction:
Density Functional Theory (DFT): Used to calculate the electronic structure of molecules, allowing for the mapping of reaction pathways, identification of transition states, and calculation of energy barriers. nih.gov
Ab Initio Methods: High-accuracy quantum mechanical calculations that can predict reaction energetics from first principles.
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, providing a dynamic view of the reaction process and helping to identify intermediate structures and products.
While specific kinetic studies on this compound are not prominent in the literature, research on analogous nitrogen-rich compounds demonstrates that complex processes like autocatalysis and the influence of the physical state (solid vs. liquid phase) can be effectively modeled. researchgate.net Such computational investigations are invaluable for predicting potential thermal hazards and designing safer chemical processes.
Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Cheminformatics applies computational methods to analyze chemical and biological data, enabling the prediction of a molecule's properties and biological activities from its structure. This is particularly valuable in the early stages of chemical development and assessment.
In Silico Prediction of Biological Interactions (e.g., Enzyme Binding)
In silico techniques are computational methods used to predict how a chemical like this compound might interact with biological systems, such as enzymes or receptors. These predictions are crucial for identifying potential therapeutic applications or flagging possible toxicity mechanisms early in the assessment process.
Key in silico approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on binding affinity. A high docking score suggests a strong, stable interaction. nih.gov
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov By identifying this "pharmacophore," researchers can screen virtual libraries of compounds to find others that match the required features.
Molecular Electrostatic Potential (MEP) Maps: MEP analysis visualizes the electrostatic potential on the surface of a molecule. nih.gov It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions like hydrogen bonding that drive drug-receptor binding. nih.gov
Table 2: In Silico Methods for Predicting Biological Interactions
| Method | Objective | Predicted Output | Example Application |
|---|---|---|---|
| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Binding energy score, ligand conformation, key interacting amino acids. | Screening for potential enzyme inhibitors. nih.gov |
| Pharmacophore Modeling | Identify essential structural features for biological activity. | A 3D arrangement of features (e.g., H-bond donors/acceptors, aromatic rings). | Virtual screening of compound libraries to find new active molecules. nih.gov |
| HOMO/LUMO Analysis | Analyze molecular orbital energies to predict reactivity. | Energy gap, which relates to chemical reactivity and stability. nih.gov | Assessing the likelihood of a molecule participating in charge-transfer interactions. |
| PASS (Prediction of Activity Spectra for Substances) | Predict a broad spectrum of biological activities. | Probabilities of a compound exhibiting various biological effects (e.g., anticonvulsant). researchgate.net | Identifying potential therapeutic uses or off-target effects of a new compound. |
Application in Early-Stage Chemical Assessment and Screening
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical or machine-learning-based paradigms that correlate a compound's structure with its biological activity or physicochemical properties, respectively. mdpi.com These models are foundational to modern chemical assessment and are encouraged by regulatory bodies to increase efficiency and reduce animal testing. europa.eu
The development of a QSAR/QSPR model typically involves:
Data Collection: Assembling a dataset of diverse chemicals with experimentally measured values for the property of interest (e.g., toxicity, boiling point).
Descriptor Calculation: Using software to calculate a large number of numerical values, or "descriptors," that represent the constitutional, topological, and quantum-chemical features of each molecule.
Model Generation: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), or more complex machine learning algorithms, to build a mathematical equation linking the descriptors to the property. mdpi.com
Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure it is robust and not overfitted. europa.eu
A critical component of using QSAR is defining the model's Applicability Domain (AD) . The AD is the chemical space of molecules for which the model has been trained and is expected to make reliable predictions. nih.gov Applying a model to a chemical outside its AD can lead to unreliable results.
For a compound like this compound, QSAR models can be used in early-stage screening to predict a range of endpoints, including skin irritation, mutagenicity, and aquatic toxicity, based solely on its molecular structure. The assessment of the related compound, Hydroxyethyl Urea, utilized such predictive models to evaluate its toxicological profile. industrialchemicals.gov.au This approach allows for the rapid screening and prioritization of chemicals, focusing laboratory resources on the most promising or concerning candidates.
Mechanistic Research in Biological Systems Non Clinical Focus
Enzymatic Interactions and Biotransformation Pathways
The metabolic fate of a compound is a critical determinant of its biological activity and residence time in an organism. This is largely governed by its interactions with various enzyme systems.
Role as Substrate or Inhibitor in Specific Enzyme Systems
There is currently a lack of direct evidence detailing the role of N-(2-Hydroxyethyl)-N'-methylurea as a substrate or inhibitor for specific enzymes. However, studies on analogous compounds offer valuable perspectives. For instance, hydroxyethyl (B10761427) urea (B33335), a close structural analog, is largely unmetabolized in the body, suggesting a low affinity for enzymatic degradation pathways. cir-safety.orgcir-safety.org This is in stark contrast to other urea derivatives that are known to interact with enzymes. For example, N-methylhydantoinase is an enzyme that acts on cyclic urea structures like N-methylimidazolidine-2,4-dione. bloomtechz.com
The presence of the N-methyl group in this compound could potentially influence its interaction with enzymes. N-methylation is a common modification in biological systems and can affect a molecule's binding affinity to enzymes. For example, N-methylation of norbelladine (B1215549) derivatives has been shown to alter their inhibitory effects on cholinesterases. mdpi.com
Investigation of Protein Modifications Induced by this compound
No studies have directly investigated protein modifications induced by this compound. However, the reactivity of the urea functional group is central to its biological effects. Urea derivatives, particularly reactive species like N-Nitroso-N-methylurea (NMU), are known to be potent alkylating agents that can modify proteins and nucleic acids. wikipedia.org NMU transfers its methyl group to nucleobases, leading to DNA damage. wikipedia.org While this compound lacks the highly reactive nitroso group, the potential for the urea moiety to participate in non-covalent interactions, such as hydrogen bonding with protein residues, is significant and is a key feature of many urea-based drugs. nih.gov
Cellular and Subcellular Effects (In Vitro and Animal Model Studies)
The effects of a compound at the cellular and organismal level provide crucial information about its potential biological impact.
Elucidation of Molecular Targets and Signaling Pathways
Specific molecular targets and signaling pathways for this compound have not been identified. However, research on related compounds provides clues. For instance, some urea derivatives have been found to disrupt cytokine-mediated STAT1 signaling. nih.gov In the context of neuroinflammation, certain indole (B1671886) derivatives have been shown to suppress the MAPK/NF-κB signaling pathways. nih.gov Given the structural diversity of urea derivatives, it is plausible that this compound could interact with a variety of cellular targets, depending on its specific conformation and electronic properties.
The structurally similar compound, hydroxyurea (B1673989), is known to inhibit ribonucleotide reductase, thereby interfering with DNA synthesis. However, the N-OH group is a key structural feature for this activity, which this compound lacks. cir-safety.org
Behavioral and Physiological Effects in Animal Models
Direct studies on the behavioral and physiological effects of this compound in animal models are not available. However, extensive toxicological testing has been conducted on the closely related hydroxyethyl urea. In a 90-day dermal toxicity study in rats, no significant systemic toxicological effects were observed at doses up to 1000 mg/kg bw/day. cir-safety.org Similarly, a dermal developmental toxicity study in rats showed no reproductive or developmental effects at the same dose level. cir-safety.org An Ames test for mutagenicity was negative, and a micronucleus study in mice did not show genotoxic potential. cir-safety.org
In contrast, the N-nitroso analog, N-Nitroso-N-methylurea (NMU), is a potent carcinogen in animal models, inducing tumors in various organs, including the stomach, lungs, and nervous system. taylorandfrancis.comnih.govepa.gov This highlights the profound impact that specific functional groups can have on the physiological effects of a urea derivative.
Comparative Analysis with Other Biologically Active Urea Derivatives
The biological activity of urea derivatives is highly dependent on the nature of the substituents on the urea nitrogen atoms. A comparative analysis of this compound with other urea derivatives illustrates this principle.
Urea itself is an endogenous product of protein metabolism and is used in skincare for its hydrating properties. nih.govskinceuticals.com Hydroxyethyl urea also functions as a humectant, promoting skin hydration and cell turnover. skinceuticals.com Its safety profile in animal studies indicates low toxicity. cir-safety.orgcir-safety.org
In contrast, the introduction of a nitroso group, as seen in N-Nitroso-N-methylurea (NMU), transforms the molecule into a potent genotoxic carcinogen. wikipedia.orgwikipedia.org This is due to the ability of the nitroso group to generate a reactive methylating agent that damages DNA.
The presence of additional hydroxyethyl groups, as in N,N'-bis(2-hydroxyethyl)urea, can also influence the compound's properties. While specific biological activity data is limited, such modifications can alter a molecule's solubility, hydrogen bonding capacity, and interaction with biological targets. nih.gov
The N-methyl group in this compound can also play a significant role. N-methylation can alter the conformational preferences of urea derivatives, shifting them from a trans,trans to a cis,cis conformation, which can impact their ability to stack and interact with other molecules. nih.gov
Table 1: Comparative Toxicity Data of Urea Derivatives
| Compound | Toxicity Endpoint | Species | Route | Result | Reference |
|---|---|---|---|---|---|
| Hydroxyethyl Urea | 90-day Dermal Toxicity (NOAEL) | Rat | Dermal | 1000 mg/kg bw/day | cir-safety.org |
| Hydroxyethyl Urea | Developmental Toxicity (NOAEL) | Rat | Dermal | 1000 mg/kg bw/day | cir-safety.org |
| Hydroxyethyl Urea | Ames Test | S. typhimurium, E. coli | In vitro | Non-mutagenic | cir-safety.org |
| Hydroxyethyl Urea | Micronucleus Test | Mouse | Gavage | Non-genotoxic | cir-safety.org |
| N-Nitroso-N-methylurea | Carcinogenicity | Rat | Intravenous | Carcinogenic (induces tumors at multiple sites) | taylorandfrancis.com |
Applications in Advanced Chemical and Engineering Sciences
Polymer Science and Coating Technologies
No specific studies, patents, or technical data sheets were found that describe the use of n-(2-Hydroxyethyl)-n'-methylurea as a reactive cosolvent, diluent, or adhesion promoter in coating compositions. Literature on high-solids coatings and adhesion enhancement details the use of broad classes of compounds such as:
Reactive Diluents : General patents describe the use of various low-viscosity compounds to reduce the volatile organic compound (VOC) content of coatings. epo.orggoogle.comgoogle.com These are typically vinyl ethers, acrylic esters, or epoxy-functional compounds. google.com
Adhesion Promoters : This function is commonly fulfilled by organofunctional silanes, titanates, zirconates, and certain polyester (B1180765) or acrylic resins that can form covalent bonds or improve wetting at the substrate-coating interface. google.comborchers.comulprospector.com
However, this compound is not mentioned as an example in any of the reviewed documents concerning these applications.
Organic Synthesis and Fine Chemical Production
There is no available research detailing the use of this compound as a synthetic intermediate for complex molecules or as a specialized additive or catalyst in chemical reactions. While urea (B33335) and its derivatives are a fundamental class of compounds in organic chemistry, the specific application profile for this hydroxyethyl- and methyl-substituted variant is not documented. Chemical suppliers offer a wide array of substituted ureas for research, but application notes or synthesis papers employing this specific compound were not found. sigmaaldrich.comsigmaaldrich.com
Environmental Engineering and Separation Processes
The search yielded no information on the application of this compound in environmental engineering, such as in water treatment, or in separation processes like liquid chromatography or gas separation.
Application in Carbon Capture and Storage (CCS) Technologies
The pursuit of efficient and cost-effective carbon capture technologies is a critical component of strategies to mitigate climate change. wur.nl Chemical absorption using amine-based solvents is a mature technology for capturing carbon dioxide (CO2) from industrial flue gases. mdpi.com Solvents such as N-methyldiethanolamine (MDEA) are widely used due to their favorable absorption characteristics and regeneration efficiency. nih.govresearchgate.netresearchgate.netresearchgate.net
While direct research on this compound for carbon capture is not extensively documented in publicly available literature, its molecular structure suggests potential relevance. The presence of nitrogen and oxygen atoms could allow it to react with acidic gases like CO2, analogous to alkanolamines. The hydroxyl group, in particular, may enhance the absorption capacity and influence the reaction kinetics.
Studies on hybrid solvents, combining amines like MDEA with other compounds such as ionic liquids, have shown improved CO2 solubility. nih.govresearchgate.net This indicates a continuing search for new solvent components that can enhance performance. The performance of potential CO2 absorbents is often evaluated based on their absorption capacity, rate of absorption, and the energy required for regeneration. For instance, the heat of absorption is a critical parameter, with studies showing how it varies with temperature and amine concentration for solvents like MDEA. researchgate.net The development of novel solvents remains a key area of research to reduce the operational costs and environmental impact of CCS technologies. researchgate.net
Table 1: Comparison of CO2 Absorption Characteristics in Amine-Based Solvents This table presents data for commonly studied amine solvents to provide context for the potential evaluation of new compounds like this compound.
| Solvent System | CO2 Loading (mol CO2/mol amine) | Temperature (°C) | Pressure (kPa) | Reference |
|---|---|---|---|---|
| 42 wt% MDEA + 8 wt% PZ + 10 wt% TMSO2 (aqueous) | 1.21 | 30.15 | 1236.6 | nih.gov |
| 30 wt% MDEA + 10 wt% [bmim][Ac] (aqueous) | > 30 wt% MDEA alone | Ambient | 1000 - 2000 | researchgate.net |
| 10 wt% MDEA + 4 wt% PZ (aqueous) in MTMCR* | High (Removal Efficiency 97%) | Ambient | - | researchgate.net |
MTMCR: Microporous Tube-in-Tube Microchannel Reactor
Use in Mineral Processing (e.g., Flotation Separation)
Froth flotation is a widely used process in the mining industry to separate valuable minerals from gangue. arkema.com The process relies on the selective attachment of air bubbles to mineral particles, which is controlled by a variety of chemical reagents, including collectors, frothers, and depressants. 911metallurgist.comdanafloat.com The effectiveness of these reagents depends on their ability to selectively modify the surface properties of minerals, rendering them either hydrophobic (water-repelling) or hydrophilic (water-attracting). danafloat.com
There is no specific documentation found detailing the use of this compound as a primary flotation reagent. However, the properties of its functional groups suggest a potential role, most likely as a depressant or a modifying agent. The hydroxyl (-OH) and urea (-CO(NH)2) groups are polar and capable of forming hydrogen bonds, which would increase the hydrophilicity of any mineral surface to which it adsorbs.
Depressants are crucial for improving the selectivity of flotation by preventing the flotation of unwanted minerals. 911metallurgist.com For example, in the separation of copper and zinc sulfides, reagents are needed to depress zinc sulfide (B99878) while allowing copper sulfide to float. ausimm.com The suitability of a compound like this compound would depend on its selective adsorption onto specific gangue or sulfide minerals, a property that would require detailed experimental investigation. The field of flotation reagents is diverse, with compounds ranging from simple inorganic salts to complex organic molecules like xanthates and dithiophosphates, which act as collectors for sulfide minerals. cnfreereagent.com
Analytical Chemistry and Sensing Technologies
The development of selective and sensitive sensors is a major goal in analytical chemistry, enabling the precise measurement of specific ions in complex mixtures.
Development as an Ionophore for Selective Ion Determination
An ionophore is a chemical species that reversibly binds ions and facilitates their transport across a lipid membrane, a principle widely used in the construction of ion-selective electrodes (ISEs). mdpi.commetrohm.com These sensors generate a potential difference that is proportional to the activity of a specific ion in a solution. unifi.it The selectivity of an ISE is determined by the specific binding properties of the ionophore embedded in its membrane. biointerfaceresearch.com
While this compound has not been explicitly identified as an ionophore in major studies, its structure contains donor atoms (oxygen and nitrogen) that could potentially form coordination complexes with certain cations. The development of new ionophores is an active area of research, with scientists designing and synthesizing molecules with specific cavities or functional group arrangements to achieve high selectivity for target ions such as heavy metals (e.g., Hg2+, Pb2+) or biologically important ions (e.g., NH4+). mdpi.combiointerfaceresearch.comgoogle.com
The performance of a new ionophore is typically evaluated by fabricating an ISE and testing its response characteristics. Key parameters include the linear concentration range, detection limit, response time, and selectivity coefficients against a range of interfering ions. For example, a recently developed ionophore for lead (Pb2+) demonstrated high selectivity and a low detection limit of 10^-7 M. biointerfaceresearch.com The potential of this compound as an ionophore would need to be assessed through similar experimental protocols, involving membrane optimization and potentiometric measurements.
Table 2: Performance Characteristics of Ion-Selective Electrodes with Different Ionophores This table illustrates typical performance data for ISEs, providing a benchmark for the potential evaluation of new ionophores like this compound.
| Target Ion | Ionophore Type | Linear Range (M) | Detection Limit (M) | Reference |
|---|---|---|---|---|
| Hg(II) | Schiff Base Derivative (BMPMP) | 9.33×10⁻⁸ to 3.98×10⁻³ | 3.98×10⁻⁸ | mdpi.com |
| Pb(II) | Calix mdpi.comarene Derivative (BEC6ND1) | 10⁻⁹ to 10⁻¹ | 10⁻⁷ | biointerfaceresearch.com |
| Urea (via NH4+) | Urease with various transducers | Varies (e.g., 10⁻⁵-10⁻³) | Varies | unifi.it |
Future Research Directions and Translational Perspectives
Development of Sustainable and Green Synthetic Methodologies
Traditional synthesis routes for urea (B33335) derivatives often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.govmdpi.com Modern chemistry is moving towards safer, more environmentally friendly, and efficient processes, presenting a key research avenue for the synthesis of N-(2-Hydroxyethyl)-N'-methylurea. tpu.ru
Future research will likely focus on adapting green synthetic strategies that are becoming prevalent for other urea compounds. A significant area of interest is the use of carbon dioxide (CO2) as a direct and sustainable C1 feedstock. rsc.orgnih.gov Methodologies reacting amines with CO2, sometimes in the absence of any catalyst or solvent, have shown promise for producing various urea derivatives and could be optimized for the specific synthesis of this compound. rsc.org Electrochemical synthesis is another promising green alternative, which can use renewable energy to drive the formation of urea derivatives from CO2 and amines. nih.govacs.org
Further sustainable approaches that warrant exploration include:
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, increase yields, and lead to cleaner chemical transformations. nih.gov
Continuous Flow Chemistry: This technology offers enhanced safety, scalability, and process control compared to batch reactions, making it attractive for industrial-scale production. nih.gov
Solvent-Free Reactions: Performing syntheses in the absence of volatile organic solvents aligns with the principles of green chemistry by reducing waste and environmental impact. tpu.ru
Investigating these methods for this compound could lead to more economical and ecologically sound production processes.
Exploration of Novel Material Science Applications
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and the hydrogen-bonding capabilities of the urea moiety, makes it an intriguing candidate for polymer and material science. Research on structurally similar compounds provides a strong basis for these future explorations.
For instance, N,N'-Bis(2-hydroxyethyl)urea has been successfully used as a substrate to create oligomeric polyols for the manufacture of rigid polyurethane foams with enhanced thermal stability. researchgate.net Similarly, N-(2-Hydroxyethyl)ethylene urea serves as an intermediate in producing special (meth)acrylic monomers that improve adhesion in coatings. basf.com
Future research on this compound could therefore target its use as a:
Monomer or Chain Extender: Its hydroxyl group can react to form polyesters, polyethers, and polyurethanes. The presence of the methylurea (B154334) group could impart specific properties to the resulting polymer, such as improved thermal stability, adhesion, or moisture absorption.
Functional Additive: It could be incorporated into existing polymer systems to modify their surface properties, enhance their affinity for dyes, or improve their mechanical characteristics through hydrogen bonding networks.
Component in Hydrogels: The hydrophilicity of the hydroxyethyl (B10761427) group and the hydrogen-bonding capacity of the urea structure are ideal for forming cross-linked networks capable of absorbing large amounts of water, with potential applications in biomedicine and agriculture. Research into novel polymeric nanomaterials based on similar hydroxyethyl monomers has demonstrated potential for drug delivery systems. nih.govnih.gov
Deeper Elucidation of Biological Interaction Networks
The urea scaffold is a critical feature in numerous biologically active compounds and approved drugs, particularly as kinase inhibitors in cancer therapy. frontiersin.org The urea moiety's ability to act as a rigid hydrogen bond donor and acceptor allows it to anchor molecules effectively within protein binding sites. nih.gov
While the biological activity of this compound itself is largely unexplored, its structure merits investigation. The combination of the hydroxyethyl and methyl groups could modulate its solubility, permeability, and conformational preferences, which are key determinants of pharmacokinetic properties and biological activity. nih.gov
Future research should focus on:
Screening for Biological Activity: High-throughput screening of this compound against various biological targets, such as kinases, proteases, and other enzymes, could uncover novel therapeutic potential. frontiersin.org
Understanding Structure-Activity Relationships (SAR): Investigating how the specific functional groups (hydroxyethyl and methyl) contribute to binding affinity and selectivity would be crucial. The introduction of a methyl group, for example, is known to alter the conformational preferences of some urea derivatives, which can directly impact biological function. nih.gov
Integration of Multiscale Computational and Experimental Approaches
To accelerate research and reduce reliance on trial-and-error experimentation, a synergistic approach combining computational modeling and empirical studies is essential. nih.gov Multiscale modeling allows for the prediction of properties and behaviors from the molecular level up to the macroscopic scale. su.sesimea.eu
For this compound, this integrated approach would be highly beneficial:
Quantum Mechanical Calculations (DFT): These methods can be used to study the molecule's electronic structure, conformational preferences, and reaction mechanisms for its synthesis, providing insights that can guide the development of more efficient green chemistry routes. nih.gov
Molecular Dynamics (MD) Simulations: MD can simulate the interaction of this compound with biological targets like proteins or its behavior within a polymer matrix. This can help predict binding affinities, understand its role in material properties, and guide the design of novel drugs and materials. nih.govsimea.eu
Structure-Property Relationship Modeling: By computationally modeling a series of related urea derivatives, researchers can build predictive models that link molecular structure to macroscopic properties (e.g., melting point, solubility, mechanical strength) or biological activity. simea.eu
These computational predictions would then inform targeted experimental work, such as synthesizing the most promising polymer candidates or testing the compound against specific biological targets identified through virtual screening. nih.gov This iterative cycle of computational design and experimental validation represents the modern paradigm for efficiently advancing chemical and materials research.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing N-(2-Hydroxyethyl)-N'-methylurea with high purity?
- Methodology : Synthesis typically involves reacting methylamine with 2-hydroxyethyl isocyanate under controlled conditions. Key steps include:
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize side reactions.
- Temperature control : Maintain 0–5°C during exothermic reactions to prevent decomposition.
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures improves yield (70–85%) and purity (>95%) .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 220 nm) and structural integrity via H NMR (e.g., hydroxyethyl proton signals at δ 3.4–3.6 ppm) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key methods :
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion [M+H] at m/z 133.1.
- FT-IR spectroscopy : Identify urea carbonyl stretch (~1640–1680 cm) and hydroxyethyl O-H stretch (~3300 cm).
- NMR : C NMR can distinguish methyl (δ 30–35 ppm) and hydroxyethyl carbons (δ 60–65 ppm) .
- Cross-referencing : Validate data against PubChem entries (CID: 36097311) for consistency .
Q. How does the hydroxyethyl group influence the compound’s solubility and reactivity compared to simpler ureas?
- Solubility : The hydroxyethyl group enhances hydrophilicity, increasing water solubility (~50 mg/mL at 25°C) compared to N-methylurea (<10 mg/mL).
- Reactivity : The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzyme active sites) and participation in esterification or etherification reactions for derivatization .
Advanced Research Questions
Q. What computational approaches can predict the binding affinity of this compound to therapeutic targets?
- Strategies :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase) to model interactions.
- QSAR modeling : Train models on PubChem BioAssay data (e.g., AID 1259401) to correlate substituent effects with activity .
- Validation : Compare predicted binding energies with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .
Q. How do metabolic pathways of this compound in mammalian systems differ from structurally related herbicides like linuron?
- Metabolite identification : In vitro assays with rat liver microsomes reveal:
- Primary pathway : Hydroxylation at the methyl group, forming N-(2-hydroxyethyl)-N'-hydroxymethylurea (detected via LC-MS/MS).
- Conjugation : Glucuronidation of the hydroxyethyl group, contrasting with linuron’s demethoxylation and ring hydroxylation .
Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?
- Systematic validation :
- Strain variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes (1×10 CFU/mL).
- Media effects : Compare activity in Mueller-Hinton vs. RPMI-1640 media to assess nutrient-dependent potency shifts.
- Synergy studies : Evaluate combinatorial effects with β-lactams or fluoroquinolones using checkerboard assays (FIC index ≤0.5 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
